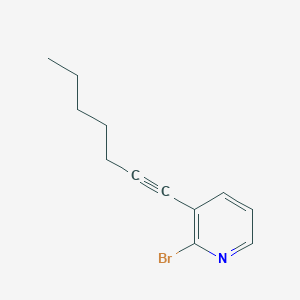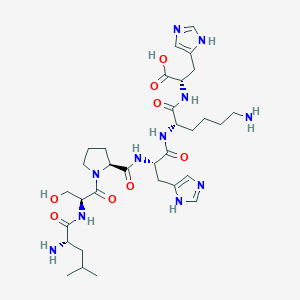
C21H12ClF3N6O2S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C21H12ClF3N6O2S2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C21H12ClF3N6O2S2 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions are used to introduce chlorine and fluorine atoms into the molecule.
Condensation reactions: These reactions help in forming the core structure by combining smaller molecules.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of certain atoms within the molecule.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
C21H12ClF3N6O2S2: undergoes various types of chemical reactions, including:
Oxidation reactions: These reactions involve the addition of oxygen or the removal of hydrogen atoms.
Reduction reactions: These reactions involve the addition of hydrogen or the removal of oxygen atoms.
Substitution reactions: These reactions involve the replacement of one atom or group of atoms with another.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule such as water.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as ammonia (NH3) and hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen atoms, while reduction reactions may produce compounds with additional hydrogen atoms.
Applications De Recherche Scientifique
C21H12ClF3N6O2S2: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of C21H12ClF3N6O2S2 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
C21H12ClF3N6O2S2: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with similar functional groups or core structures. Some examples of similar compounds include:
C21H12ClF3N6O2S: A compound with a similar core structure but different functional groups.
C21H12ClF3N6O2S3: A compound with an additional sulfur atom.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C21H12ClF3N6O2S2 |
|---|---|
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
N-[3-[4-chloro-3-(trifluoromethyl)anilino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C21H12ClF3N6O2S2/c22-13-9-8-11(10-12(13)21(23,24)25)26-19-20(28-15-5-2-1-4-14(15)27-19)31-35(32,33)17-7-3-6-16-18(17)30-34-29-16/h1-10H,(H,26,27)(H,28,31) |
Clé InChI |
GKBQAWBPQKUNPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-Dihydronaphtho[2,3-b]thiophen-4-yl 4-methoxybenzoate](/img/structure/B12632795.png)

![N-(2-Aminoethyl)-4-[(3-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12632808.png)
![1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12632811.png)


![(2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B12632822.png)

![Pyrido[2,3-d]pyrimidine-2,4-diamine, N4-methyl-7-[2-phenoxy-6-(trifluoromethyl)phenyl]-](/img/structure/B12632829.png)
silane](/img/structure/B12632835.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)
![Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12632845.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)

